REACTION_CXSMILES
|
[C:1](ON=O)(C)([CH3:3])[CH3:2].C(Br)C=C.[N+:12]([C:15]1[CH:21]=[CH:20][C:18](N)=[C:17]([C:22]([F:25])([F:24])[F:23])[CH:16]=1)([O-:14])=[O:13].NC1C=CC=CC=1>CC#N>[CH2:3]([C:18]1[CH:20]=[CH:21][C:15]([N+:12]([O-:14])=[O:13])=[CH:16][C:17]=1[C:22]([F:25])([F:24])[F:23])[CH:1]=[CH2:2]
|
Name
|
|
Quantity
|
535 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)ON=O
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
618 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
180 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)ON=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
18.5 (± 0.5) °C
|
Type
|
CUSTOM
|
Details
|
then was stirred at 25° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture which
|
Type
|
CUSTOM
|
Details
|
The volatile material in the reaction mixture was removed at reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 587 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |